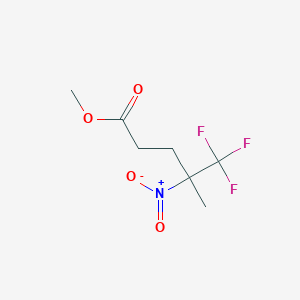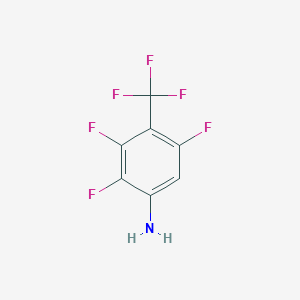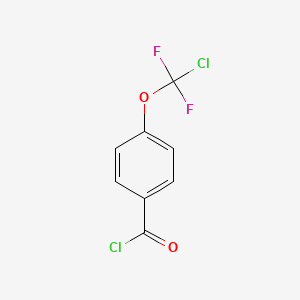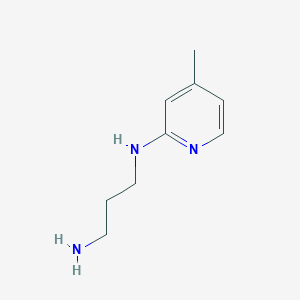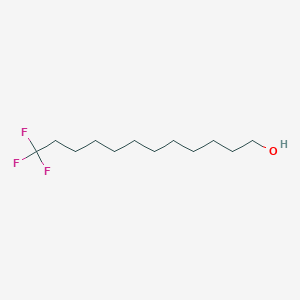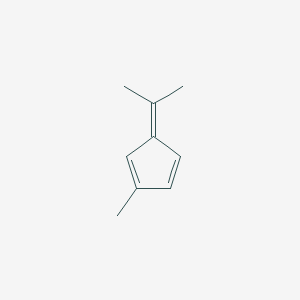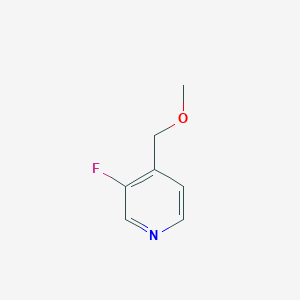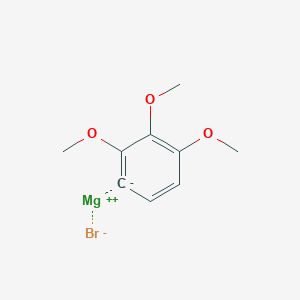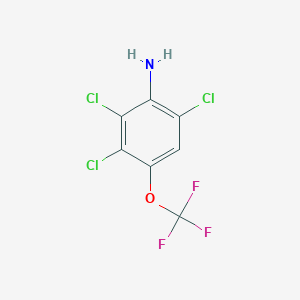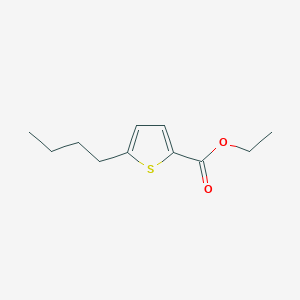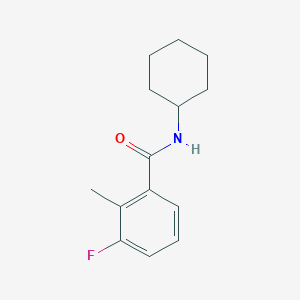![molecular formula C6H12O2 B6296708 [2-(Hydroxymethyl)cyclobutyl]methanol CAS No. 5140-07-8](/img/structure/B6296708.png)
[2-(Hydroxymethyl)cyclobutyl]methanol
描述
[2-(Hydroxymethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C6H12O2 It features a cyclobutane ring substituted with two hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Cyclobutanedicarboxylic Anhydride: One common method involves the reduction of cis-1,2-cyclobutanedicarboxylic anhydride using lithium aluminum hydride (LiAlH4) in diethyl ether.
Methanesulfonyl Chloride Reaction: Another method involves the reaction of trans-1,2-bis(chlorocarbonyl)cyclobutane with methanesulfonyl chloride in the presence of triethylamine and chloroform.
Industrial Production Methods: While specific industrial production methods for [2-(Hydroxymethyl)cyclobutyl]methanol are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in [2-(Hydroxymethyl)cyclobutyl]methanol can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Esters or ethers.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [2-(Hydroxymethyl)cyclobutyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound’s structural features make it useful in studying biochemical pathways and enzyme interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which [2-(Hydroxymethyl)cyclobutyl]methanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
[1-(Hydroxymethyl)cyclobutyl]methanol: Similar structure but with hydroxymethyl groups at different positions on the cyclobutane ring.
[3-(Hydroxymethyl)cyclobutyl]methanol: Another isomer with hydroxymethyl groups at different positions.
Uniqueness:
Structural Configuration: The specific positioning of the hydroxymethyl groups in [2-(Hydroxymethyl)cyclobutyl]methanol imparts unique reactivity and properties compared to its isomers.
Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
属性
IUPAC Name |
[2-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADRFVRUBFCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965716 | |
| Record name | (Cyclobutane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55659-54-6, 5140-07-8 | |
| Record name | 1,2-Cyclobutanedimethanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Cyclobutane-1,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


